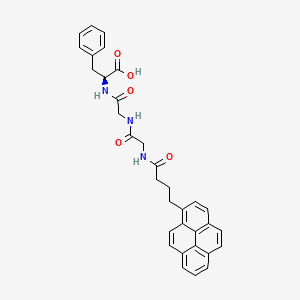

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine

Overview

Description

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a synthetic compound with the molecular formula C33H31N3O5 and a molecular weight of 549.62. This compound is primarily used in proteomics research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine typically involves the coupling of 1-pyrenebutyric acid with glycylglycyl-L-phenylalanine. The reaction is carried out under controlled conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine has several applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: Employed in the investigation of protein-protein interactions and enzyme activities.

Industry: Utilized in the development of biosensors and analytical devices.

Mechanism of Action

The mechanism by which N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine exerts its effects involves its ability to interact with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic amino acids in proteins, facilitating the study of protein structures and functions. Additionally, the compound can be used to track molecular pathways and interactions due to its fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

- N-4-(1-Pyrene)butyroylglycylglycyl-L-tyrosine

- N-4-(1-Pyrene)butyroylglycylglycyl-L-tryptophan

- N-4-(1-Pyrene)butyroylglycylglycyl-L-histidine

Uniqueness

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is unique due to its specific combination of pyrene and phenylalanine, which provides distinct fluorescent properties and strong interactions with aromatic residues in proteins. This makes it particularly useful in proteomics and molecular biology research .

Biological Activity

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a compound that combines the pyrene moiety with a peptide structure, which potentially endows it with unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications in various research fields.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 228414-53-7

- Molecular Formula : C33H31N3O5

- Molecular Weight : 553.63 g/mol

The compound features a pyrene group, which is known for its photophysical properties and ability to intercalate into DNA, potentially influencing genetic processes.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Pyrene derivatives are known to intercalate between DNA bases, which can lead to structural changes in DNA and potentially result in mutagenic effects. This property may facilitate the compound's role in cancer research, particularly in understanding DNA damage and repair mechanisms .

- Protein Interactions : The peptide portion of the compound may facilitate specific interactions with proteins, influencing pathways related to cell signaling and metabolism. This is particularly relevant in studies involving proteomics and drug development .

- Reactive Oxygen Species (ROS) Generation : Compounds containing polycyclic aromatic hydrocarbons (PAHs) like pyrene can generate ROS upon activation, leading to oxidative stress. This process is implicated in various pathological conditions, including cancer .

Case Studies and Research Findings

- Structural Studies : Research has shown that the orientation of the pyrenyl ring in solid-state films significantly affects its biological activity. The vertical orientation relative to the substrate enhances its interaction with biological membranes, which could influence cellular uptake and activity .

- Cellular Effects : In a study examining L-phenylalanine's role in enteroendocrine L cells, it was found that amino acids can stimulate hormone secretion. The presence of this compound might modulate these effects through its structural similarity to amino acids .

- Metabolic Pathways : Investigations into the degradation pathways of pyrene by microbial strains have revealed that compounds like this compound may play a role in bioremediation strategies due to their structural resemblance to naturally occurring PAHs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a pyrene moiety linked to a peptide | Potential DNA intercalation, protein interaction |

| Pyrene | Simple PAH structure | Known for intercalating into DNA |

| L-Phenylalanine | Amino acid structure | Stimulates GLP-1 secretion in enteroendocrine cells |

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTURFCDSXIXFGP-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662179 | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228414-53-7 | |

| Record name | L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228414-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.